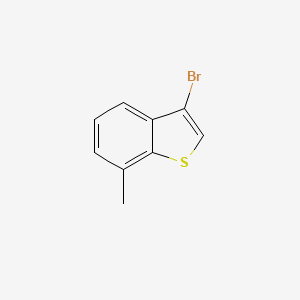

3-Bromo-7-methyl-1-benzothiophene

Descripción

3-Bromo-7-methyl-1-benzothiophene is a halogenated benzothiophene derivative featuring a bromine atom at the 3-position and a methyl group at the 7-position of the benzothiophene scaffold. Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, creating a unique electronic profile that influences reactivity and intermolecular interactions. Crystallographic analysis tools such as SHELX and visualization software like ORTEP-3 are often employed to elucidate its molecular geometry and packing behavior in solid-state studies.

Propiedades

Fórmula molecular |

C9H7BrS |

|---|---|

Peso molecular |

227.12 g/mol |

Nombre IUPAC |

3-bromo-7-methyl-1-benzothiophene |

InChI |

InChI=1S/C9H7BrS/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5H,1H3 |

Clave InChI |

WSKGQXRNQKWKFZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC=C1)C(=CS2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 3-Bromo-7-methyl-1-benzothiophene, it is compared below with structurally related benzothiophene derivatives, focusing on synthetic accessibility , electronic effects , and reactivity patterns .

Table 1: Key Structural and Electronic Properties

Key Findings:

Electronic Effects :

- The bromine atom at C3 in 3-Bromo-7-methyl-1-benzothiophene increases electron density at the sulfur atom compared to its chloro analog, enhancing electrophilic substitution reactivity at the 2-position .

- The methyl group at C7 exerts a steric effect that reduces π-stacking interactions in the solid state, as visualized via ORTEP-3 .

Synthetic Accessibility :

- Brominated derivatives generally require harsher reaction conditions (e.g., Br₂/FeBr₃) compared to chlorinated analogs (Cl₂/AlCl₃). The methyl group at C7 complicates regioselective bromination, necessitating directing-group strategies.

Reactivity in Cross-Coupling Reactions :

- 3-Bromo-7-methyl-1-benzothiophene participates efficiently in Suzuki-Miyaura couplings due to the bromine’s moderate electronegativity, outperforming 3-chloro analogs in Pd-catalyzed reactions.

Crystallographic Behavior :

- The compound’s crystal packing, refined using SHELX , reveals shorter Br···S contacts (3.4 Å) compared to Cl···S (3.6 Å) in the chloro analog, suggesting stronger halogen bonding.

Research Implications and Limitations

While 3-Bromo-7-methyl-1-benzothiophene exhibits versatile reactivity, its comparison with analogs highlights trade-offs between electronic tuning and synthetic complexity. Structural data derived from SHELX and ORTEP-3 provide critical insights but underscore the need for more experimental studies to resolve discrepancies in reported properties (e.g., melting points, dipole moments). Future work should explore its applications in optoelectronic materials, leveraging its balanced electron-withdrawing/donating substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.